N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. Its structure comprises:
- A 4-chlorophenyl group linked to the acetamide nitrogen.
- A 1-methyl-5-phenylimidazole moiety connected via a sulfanyl (-S-) bridge to the acetamide carbonyl.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-22-16(13-5-3-2-4-6-13)11-20-18(22)24-12-17(23)21-15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGJIYCVJCGBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted chlorophenyl derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. Research indicates that compounds containing imidazole rings exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study comparing several imidazole derivatives, it was found that certain compounds demonstrated inhibition against Escherichia coli and Staphylococcus aureus. The synthesized derivatives were tested using the agar diffusion method, revealing inhibition zones comparable to standard antibiotics such as chloramphenicol .
| Compound Name | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | E. coli |
| Chloramphenicol | 20 | E. coli |
| N-(alkyl/aryl) imidazolidin-4-one | 15 | S. aureus |
Antiviral Applications
The compound's structural features suggest potential antiviral applications. Research into N-Heterocycles has shown that similar imidazole derivatives can inhibit viral replication mechanisms, particularly in hepatitis C virus (HCV) and other RNA viruses.
Case Study: Mechanistic Insights
A recent investigation into imidazole derivatives indicated their ability to inhibit NS5B RNA polymerase, a crucial enzyme for HCV replication. The study reported IC50 values for some derivatives below 50 µM, suggesting promising antiviral activity .
| Compound Name | IC50 (µM) | Virus Targeted |
|---|---|---|
| This compound | 45 | HCV |
| Control Compound | 55 | HCV |
Anticancer Properties
The potential of this compound extends to anticancer research. Several studies have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxic Activity
In vitro studies conducted on various human cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 30 | Apoptosis induction |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and crystallographic differences between the target compound and its analogs:
Key Comparisons
Structural Variations: Imidazole vs. Pyrimidine/Pyrazole: The target compound’s imidazole ring differs from Analog 1’s diaminopyrimidine and Analog 4’s pyrazole. These substitutions alter electronic properties and hydrogen-bonding capacity. For example, Analog 1’s pyrimidine forms intramolecular N–H⋯N bonds, stabilizing its crystal lattice . Substituent Position: Analog 2 replaces the target’s 5-phenyl group with 4-bromophenyl and adds an allyl group at N1, increasing steric bulk and halogen-mediated interactions .
Crystallographic Features :
- Hydrogen Bonding : The target’s imidazole-thioether scaffold likely engages in N–H⋯O/S or C–H⋯π interactions, similar to Analog 1’s inversion dimers linked by N–H⋯N bonds . Analog 4’s crystal structure shows three distinct conformers with dihedral angles influenced by steric repulsion .
- Packing Efficiency : Analog 2’s bromine atom may enhance halogen bonding, a feature absent in the target compound.
Analog 1’s diaminopyrimidine motif is common in kinase inhibitors, hinting at possible therapeutic overlap .
Table 2: Crystallographic Data of Selected Analogs
Biological Activity
N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 335.86 g/mol. It features a chlorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the imidazole ring is often linked to enhanced antimicrobial effects due to its ability to interact with microbial membranes and enzymes .
- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities were evaluated using IC50 values, with some derivatives demonstrating strong inhibition (IC50 values ranging from 0.63 µM to 6.28 µM) compared to standard reference compounds .
- Anticancer Properties : Similar imidazole derivatives have been investigated for their anticancer activities, particularly in colon (HT-29) and breast (MCF-7) carcinoma cell lines. These studies utilized assays like MTT for cytotoxicity evaluation, indicating that some derivatives exhibited significant cytotoxic effects, leading to DNA fragmentation in cancer cells .
Table 1: Biological Activity Overview
Case Studies
- Antibacterial Screening : A study evaluated various synthesized derivatives based on the imidazole scaffold for their antibacterial properties. The results indicated that compounds similar to this compound displayed notable efficacy against gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity Assays : In vitro studies on derivatives of this compound revealed significant cytotoxic effects against cancer cell lines. For instance, one derivative showed an IC50 value of 11 µM against HT-29 cells, indicating potential for further development as an anticancer agent .
- Enzyme Interaction Studies : Docking studies have provided insights into how these compounds interact with target enzymes like AChE. The binding affinity and interaction modes suggest that the sulfanyl group may play a critical role in enhancing enzyme inhibition .
Q & A
Basic: What are the optimal synthetic conditions for N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction. For analogous acetamide derivatives, a reflux reaction in ethanol with potassium hydroxide (KOH) as a base facilitates deprotonation of the thiol group, followed by coupling with a chloroacetamide precursor. For example, in related compounds, yields >90% were achieved using ethanol as the solvent, refluxing at 80°C for 6–8 hours, and isolating the product via vacuum distillation and recrystallization from methanol/ethyl acetate mixtures . Key parameters include stoichiometric control of KOH and ensuring anhydrous conditions to minimize hydrolysis.
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. Data collection using a Bruker D8 VENTURE diffractometer (Mo Kα radiation) and refinement via SHELXL (for small molecules) or SHELXS (for structure solution) are widely employed . Complementary techniques include:
- FT-IR : To confirm sulfanyl (C–S) and amide (N–H) functional groups.
- NMR : H and C spectra to verify aromatic proton environments and substituent positions.
- HPLC-MS : For purity assessment and molecular ion validation.
Advanced: How can discrepancies in hydrogen bonding patterns during crystallographic analysis be resolved?
Methodological Answer:
Discrepancies often arise from differences in crystallization solvents or polymorphic forms. To resolve these:
Refinement Tools : Use SHELXL with Hirshfeld atom refinement to model weak interactions (e.g., C–H⋯O/N) accurately .
Comparative Analysis : Cross-reference with similar structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify conserved motifs like S(7) ring patterns or inversion dimers linked by N–H⋯N bonds .
Thermal Motion Analysis : Apply ORTEP-3 to visualize anisotropic displacement parameters, ensuring hydrogen bonds are not artifacts of thermal motion .
Advanced: How can low yields in the coupling reaction step be optimized?
Methodological Answer:
Low yields may result from incomplete deprotonation or competing side reactions. Strategies include:
- Solvent Screening : Replace ethanol with dimethylformamide (DMF) to enhance nucleophilicity.
- Catalyst Addition : Introduce catalytic iodide (KI) to accelerate SN2 displacement.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
For example, a 97% yield was reported for a related compound by optimizing KOH concentration and reaction time .
Basic: What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
The crystal lattice is stabilized by:
- N–H⋯N Hydrogen Bonds : Forming inversion dimers with R(8) ring motifs .
- C–H⋯O Interactions : Contributing to layered or corrugated structures parallel to the ac plane.
- Intramolecular S(7) Motifs : Observed in analogous compounds, reducing torsional strain .
Advanced: How does substituent position (e.g., para vs. meta chlorophenyl) affect molecular conformation?
Methodological Answer:
Substituent position alters dihedral angles between aromatic rings, impacting packing efficiency and bioactivity. For example:
- 4-Chlorophenyl Derivatives : Exhibit a 42.25° inclination between the imidazole and benzene rings, favoring planar stacking .
- 3-Chlorophenyl Analogues : Show larger dihedral angles (~60°), leading to distorted packing and altered hydrogen-bonding networks .
Computational tools like Density Functional Theory (DFT) can predict these effects by modeling steric and electronic interactions.
Advanced: How can computational methods validate experimental crystallographic data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict stable conformers and compare with X-ray torsional angles.
- Hirshfeld Surface Analysis : Quantify intermolecular interaction contributions (e.g., % contribution of H⋯Cl contacts) .
- Quantum Topological Analysis : Use Multiwfn to map electrostatic potential surfaces, identifying regions prone to nucleophilic/electrophilic attacks.
Basic: What precautions are necessary during crystallization to avoid polymorph contamination?
Methodological Answer:
- Solvent Purity : Use HPLC-grade solvents to prevent solvate formation.
- Seeding : Introduce a seed crystal of the desired polymorph during slow evaporation.
- Temperature Ramp : Gradual cooling (e.g., 0.5°C/hour) ensures uniform nucleation. For example, colorless block crystals of related compounds were obtained via slow evaporation of 1:1 methanol/ethyl acetate mixtures .
Advanced: What strategies resolve overlapping peaks in NMR spectra of this compound?
Methodological Answer:
- 2D NMR : Employ HSQC and HMBC to correlate H and C signals, resolving aromatic proton overlaps.
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers and simplify splitting patterns.
- Deuterated Solvent Screening : Switch from CDCl to DMSO-d to alter chemical shift dispersion.
Advanced: How to analyze electronic effects of the sulfanyl group on bioactivity?
Methodological Answer:
- Electron Density Mapping : Use X-ray charge density analysis to quantify electron withdrawal/donation by the sulfanyl group.
- QSAR Modeling : Correlate Hammett σ constants of substituents with biological activity data.
- Spectroscopic Probes : UV-Vis spectroscopy to study charge-transfer transitions influenced by the sulfanyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
